Product packaging for 6-(Benzylsulfanyl)-6-oxohexanoic acid(Cat. No.:CAS No. 6966-13-8)

6-(Benzylsulfanyl)-6-oxohexanoic acid

Cat. No.: B12107747
CAS No.: 6966-13-8
M. Wt: 252.33 g/mol
InChI Key: YEFWXMYQIDKTDE-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-6-oxohexanoic acid is an organic sulfur compound identified by 6966-13-8 and molecular formula C 13 H 16 O 3 S, with a molecular weight of 252.33 g/mol . Its structure features a hexanoic acid chain terminated with a carboxylic acid group and a benzylsulfanyl moiety linked via a thioester bond, a functional group of significant interest in biochemical and synthetic applications . This molecular architecture, characterized by a calculable LogP of 2.3 and eight rotatable bonds, offers medium lipophilicity and conformational flexibility, making it a valuable intermediate in organic synthesis . Researchers value this compound for its potential as a building block in medicinal chemistry and chemical biology. The thioester group is a key reactive center, mimicking essential biological intermediates in metabolic pathways and enabling the synthesis of more complex molecules, peptide analogs, and functionalized materials. Its properties make it suitable for exploring enzyme mechanisms and developing novel compounds. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3S B12107747 6-(Benzylsulfanyl)-6-oxohexanoic acid CAS No. 6966-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6966-13-8

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

6-benzylsulfanyl-6-oxohexanoic acid

InChI

InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)

InChI Key

YEFWXMYQIDKTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)CCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Benzylsulfanyl 6 Oxohexanoic Acid

Synthesis of the Core Oxohexanoic Acid Scaffold

The foundational step in the synthesis of 6-(benzylsulfanyl)-6-oxohexanoic acid is the construction of a C6-dicarboxylic acid backbone, which can then be selectively functionalized. Adipic acid and its derivatives serve as key precursors for this purpose.

Synthetic Routes to 6-Oxohexanoic Acid and Precursors

The industrial production of adipic acid, a primary precursor, is often achieved through the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil) with nitric acid. nih.gov However, due to the environmental concerns associated with this process, which releases nitrous oxide, a potent greenhouse gas, alternative greener routes are being actively researched. nih.gov These include methods starting from bio-renewable feedstocks. For instance, adipic acid can be synthesized from glucose via glucaric acid. nih.gov Another approach involves the one-step hydrogenation of adipic acid to 1,6-hexanediol (B165255) using an atomically dispersed nickel on silica (B1680970) catalyst. shokubai.org This diol can then be selectively oxidized back to adipic acid or 6-hydroxyhexanoic acid. shokubai.org

A notable enzymatic route for the synthesis of 6-oxohexanoic acid involves the use of an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. This enzyme can convert 6-aminohexanoic acid into 6-oxohexanoic acid with high efficiency. researchgate.net Additionally, synthetic methods for related structures, such as 6-aryl-4-oxohexanoic acids, have been developed through the condensation of levulinic acid with various aldehydes. researchgate.net

A crucial precursor for the target molecule is a mono-protected adipic acid derivative. Adipic acid monobenzyl ester, also known as 6-(benzyloxy)-6-oxohexanoic acid, is a commercially available compound that provides a pre-functionalized scaffold, leaving one carboxylic acid group free for subsequent thioesterification. nih.govuni.lu

Derivatization of Hexanoic Acid Architectures

The derivatization of the hexanoic acid architecture is a key step in the synthesis of the target thioester. In biological systems, carboxylic acids are often activated by conversion to thioesters, such as acetyl-CoA, which serve as excellent acyl transfer agents. libretexts.orglibretexts.orglibretexts.org This principle can be applied in chemical synthesis. The free carboxylic acid of a mono-protected adipic acid can be activated to facilitate thioester formation.

One common strategy involves the use of coupling agents to form an active intermediate. For example, the carboxylic acid can be reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a highly reactive O-acylisourea intermediate, which readily reacts with a thiol. organic-chemistry.org Other coupling agents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) have also been employed for the synthesis of thioesters from carboxylic acids. organic-chemistry.org

Another approach involves the conversion of the carboxylic acid to a thioacid using Lawesson's reagent. nih.gov The resulting thioacid can then be alkylated with a suitable benzyl (B1604629) halide to form the desired thioester.

Strategies for Incorporating the Benzylsulfanyl Moiety

The introduction of the benzylsulfanyl group to form the thioester linkage is a critical transformation in the synthesis of this compound.

Formation of Thioether Linkages at Alpha-Carbon Positions

While the name "this compound" implies a thioester at the 6-position, it is worth noting that methods for forming thioether linkages at alpha-carbon positions of carboxylic acids are also established in organic synthesis. These reactions, however, are not directly applicable to the synthesis of the target compound as named but are relevant in the broader context of modifying carboxylic acid derivatives.

Coupling Reactions for Benzyl Sulfide Conjugation

The formation of the S-benzyl thioester from the corresponding carboxylic acid is the key step. A variety of coupling methods are available for this transformation.

A widely used method is the direct condensation of a carboxylic acid and a thiol using a dehydrating agent. wikipedia.org For instance, adipic acid monobenzyl ester can be reacted with benzyl mercaptan in the presence of a coupling agent like DCC and a catalytic amount of DMAP to yield the desired product. organic-chemistry.org Trifluoroacetic acid (TFA) has also been shown to catalyze the direct thioesterification of carboxylic acids with thiols. researchgate.net

Modern catalytic methods offer efficient and milder alternatives. Photocatalytic methods, for example, can be used to generate acyl radicals from carboxylic acids, which then react with disulfides to form thioesters. organic-chemistry.org Another innovative approach involves a palladium-catalyzed decarbonylative thioetherification of carboxylic acids using thioesters as the sulfur source. rsc.org

The following table summarizes various methods for the synthesis of thioesters from carboxylic acids:

Reagent/CatalystDescriptionReference(s)
DCC/DMAPA classic coupling method for forming esters and thioesters. organic-chemistry.org
TFFHA modern coupling reagent for efficient thioesterification. organic-chemistry.org
TFAA Brønsted acid catalyst for direct thioesterification. researchgate.net
Lawesson's ReagentConverts carboxylic acids to thioacids for subsequent alkylation. nih.gov
PhotocatalystEnables thioester synthesis under mild, light-induced conditions. organic-chemistry.org
Palladium CatalystUsed in decarbonylative thioetherification reactions. rsc.org

Chemical Reactivity and Functional Group Interconversions

This compound possesses two key functional groups that dictate its chemical reactivity: the thioester and the carboxylic acid.

Thioesters are known to be more reactive towards nucleophiles than their corresponding oxygen esters and carboxylic acids. libretexts.orgyoutube.com This enhanced reactivity is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion. youtube.com Consequently, the thioester moiety in this compound can undergo a variety of transformations. It can be hydrolyzed to yield adipic acid and benzyl mercaptan. wikipedia.org It can also undergo transesterification with alcohols to form the corresponding oxygen esters.

The carboxylic acid group, on the other hand, can undergo typical reactions of this functional group. It can be esterified with an alcohol under acidic conditions or using coupling agents. It can also be reduced to the corresponding primary alcohol. A ruthenium-acridine complex has been reported for the hydrogenation of thioesters to the corresponding alcohols and thiols, and this system tolerates the presence of a carboxylic acid group. acs.org

The presence of both a thioester and a carboxylic acid in the same molecule opens up possibilities for intramolecular reactions. For instance, dicarboxylic acid thioesters can undergo intramolecular cyclization to form cyclic anhydrides, which are highly reactive acylating agents. nih.gov

The following table outlines the potential reactivity of the functional groups in this compound:

Functional GroupReaction TypeProduct(s)
ThioesterHydrolysisAdipic acid + Benzyl mercaptan
ThioesterTransesterification (with R'OH)Adipic acid monoester + Benzyl mercaptan
ThioesterReduction6-Hydroxyhexanoic acid + Benzyl mercaptan
Carboxylic AcidEsterification (with R'OH)Diester of adipic acid
Carboxylic AcidReduction1,6-Hexanediol derivative
BothIntramolecular cyclization (under certain conditions)Cyclic anhydride (B1165640) intermediate

Reactions of the Carboxylic Acid Functionality

The terminal carboxylic acid group in this compound is a key site for a variety of chemical modifications. Its reactivity is characteristic of standard carboxylic acids, allowing for transformations into a range of derivatives.

One of the most fundamental reactions is esterification . In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into its corresponding ester. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 6-(benzylsulfanyl)-6-oxohexanoate. A common method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid like sulfuric acid.

Another significant transformation is the formation of amides . This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Treatment of this compound with thionyl chloride (SOCl₂) would produce the highly reactive 6-(benzylsulfanyl)-6-oxohexanoyl chloride. This intermediate can then readily react with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

The carboxylic acid can also undergo reduction . Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol, affording 7-(benzylsulfanyl)-7-oxoheptan-1-ol. This transformation provides a route to bifunctional compounds containing both a thioester and a hydroxyl group.

ReactionReagentsProduct
EsterificationMethanol, H₂SO₄Methyl 6-(benzylsulfanyl)-6-oxohexanoate
Amide Formation1. SOCl₂, 2. R₂NHN,N-dialkyl-6-(benzylsulfanyl)-6-oxohexanamide
ReductionLiAlH₄7-(benzylsulfanyl)-7-oxoheptan-1-ol

Transformations of the Thioester Functionality

The thioester group, specifically a benzylsulfanyl ester in this case, is known for its own unique reactivity, which is distinct from that of the carboxylic acid. Thioesters are generally more reactive towards nucleophiles than their oxygen-containing ester counterparts.

Hydrolysis of the thioester back to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. This reaction would cleave the thioester linkage, yielding adipic acid and benzyl mercaptan.

Similar to hydrolysis, aminolysis of the thioester can occur, where reaction with an amine leads to the formation of an amide. This reaction is often more facile than the corresponding reaction with an oxygen ester and can sometimes be achieved without the need for a coupling agent, depending on the reactivity of the amine. This would result in the formation of an N-substituted adipamide (B165785) derivative and benzyl mercaptan.

Reduction of the thioester functionality is also a possible transformation. Catalytic hydrogenation, for example using a ruthenium-based catalyst, has been shown to reduce thioesters to the corresponding alcohol and thiol. In the case of this compound, this would lead to the formation of 6-hydroxyhexanoic acid and benzyl mercaptan. This method is notable for its potential selectivity, as it can sometimes be performed without affecting a carboxylic acid group present in the same molecule.

ReactionReagentsProduct(s)
HydrolysisH₃O⁺ or OH⁻Adipic acid + Benzyl mercaptan
AminolysisR₂NHN-substituted adipamide derivative + Benzyl mercaptan
ReductionH₂, Ru-catalyst6-Hydroxyhexanoic acid + Benzyl mercaptan

Reactivity of the Thioether Linkage

The sulfur atom in the thioester linkage, which can also be described as a thioether-like linkage to the carbonyl group, has specific reactivity. One of the primary reactions involving thioethers is oxidation . Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid, can oxidize the sulfur atom to a sulfoxide. Further oxidation with a stronger oxidizing agent can lead to the formation of a sulfone. These transformations would yield the corresponding 6-(benzylsulfinyl)-6-oxohexanoic acid or 6-(benzylsulfonyl)-6-oxohexanoic acid.

Another potential reaction is cleavage of the carbon-sulfur bond. While the C-S bond in a thioester is generally stable, certain reductive conditions or reactions with specific reagents can lead to its cleavage. For example, dissolving metal reductions (e.g., sodium in liquid ammonia) could potentially cleave the benzyl-sulfur bond.

ReactionReagentsProduct
Oxidation (to Sulfoxide)H₂O₂6-(Benzylsulfinyl)-6-oxohexanoic acid
Oxidation (to Sulfone)Strong oxidizing agent6-(Benzylsulfonyl)-6-oxohexanoic acid

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "6-(Benzylsulfanyl)-6-oxohexanoic acid." While specific experimental data for this exact compound is not widely published, expected chemical shifts for both ¹H and ¹³C nuclei can be predicted based on the analysis of structurally similar compounds, such as S-benzyl benzothioate and other aliphatic thioesters. rsc.org

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the sulfur atom and the carboxylic acid, and the protons of the aliphatic chain. The aromatic protons are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene protons (S-CH₂) are predicted to resonate around 4.3 ppm, influenced by the adjacent sulfur atom and phenyl ring. The aliphatic protons of the hexanoic acid chain will show characteristic multiplets in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the thioester is expected to be the most downfield signal, typically appearing around 190-200 ppm. The carbons of the phenyl ring will resonate in the 127-136 ppm range. The benzylic carbon and the carbons of the hexanoic acid chain will have signals at progressively higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~190.3
Phenyl-C - ~135.8 (ipso), ~128.0-127.7 (ortho, meta, para)
Ph-CH₂-S ~4.36 (s) ~32.4
-CH₂-COOH ~2.3-2.4 (t) ~33-34
-CH₂-CH₂-COOH ~1.6-1.7 (m) ~24-25
-CH₂-CH₂-CH₂-COOH ~1.4-1.5 (m) ~28-29
S-CO-CH₂- ~2.9-3.0 (t) ~42-43

Data is predicted based on analogous compounds reported in the literature. rsc.org

Mass Spectrometry (MS) and Investigation of Fragmentation Pathways

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of "this compound." Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation, primarily involving the cleavage of the benzyl group and the thioester linkage. ccspublishing.org.cn

The molecular ion peak (M⁺) would correspond to the exact mass of the compound. A prominent fragmentation pathway is the cleavage of the C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the entire benzylsulfanyl group to give a fragment corresponding to the acylium ion of the hexanoic acid chain. Further fragmentation of the hexanoic acid chain would also be observed. The study of related benzyl nitrates has also shown the formation of C₆H₄CH₂O⁺ ions. cdnsciencepub.com

The analysis of protein S-acylation, which involves a thioester linkage, has shown that each modification results in a characteristic mass that can be identified. nih.gov Similarly, the fragmentation of benzyl isothiocyanate metabolites has been successfully studied using LC-MS/MS, indicating that the benzyl moiety is a readily identifiable fragment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in "this compound." The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the thioester C=O group, and the C-S bond.

The carbonyl (C=O) stretching vibration of the thioester is a particularly diagnostic feature and is anticipated to appear in the range of 1680-1710 cm⁻¹. nih.govresearchgate.net This is at a slightly lower frequency compared to a typical ester due to the influence of the sulfur atom. The C-S stretching vibration is expected to be observed in the region of 600-800 cm⁻¹. The carboxylic acid will exhibit a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. Studies on S-methyl thioacetate (B1230152) have provided detailed assignments of the vibrational modes in thioesters. nih.govacs.org The carbonyl stretching frequencies in α-(alkylthio)-thioesters have also been reported, providing further comparative data. tandfonline.com

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 2500 - 3300 (broad) Stretching
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 2960 Stretching
Thioester C=O 1680 - 1710 Stretching
Carboxylic Acid C=O 1700 - 1725 Stretching

Data is predicted based on analogous compounds reported in the literature. nih.govresearchgate.nettandfonline.com

X-ray Crystallographic Studies of Related Derivatives

While the crystal structure of "this compound" itself has not been reported, X-ray crystallographic studies of related compounds containing a benzylsulfanyl group provide valuable insights into the potential solid-state conformation and intermolecular interactions.

For instance, the crystal structures of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole have been determined. iucr.orgnih.govbohrium.com These studies reveal that the benzylsulfanyl group can participate in C-H···π interactions, which influence the crystal packing. iucr.orgnih.gov The dihedral angles between the phenyl ring of the benzyl group and other planar moieties within the molecule are also important structural features.

In the crystal structure of 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol, both intramolecular O-H···O and intermolecular O-H···S hydrogen bonding are observed. nih.gov This highlights the potential for the sulfur atom in a benzylsulfanyl group to act as a hydrogen bond acceptor, which could be a significant factor in the crystal packing of "this compound," particularly in the presence of the carboxylic acid group. Another study on the crystal structure of 3-Benzylsulfanyl-6-(5-Methyl-1,2-Oxazol-3-Yl)-1,2,4-Triazolo[3,4-B] tandfonline.comiucr.orgnih.govthiadiazole also provides data on the conformation of the benzylsulfanyl group. amanote.com These findings suggest that the solid-state structure of "this compound" is likely to be influenced by a combination of hydrogen bonding involving the carboxylic acid and weaker interactions involving the benzylsulfanyl moiety.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, making it a computationally efficient yet accurate approach. researchgate.netacs.org For a molecule such as 6-(Benzylsulfanyl)-6-oxohexanoic acid, DFT calculations can elucidate a variety of fundamental molecular properties.

DFT is particularly useful for geometry optimization, where the lowest energy arrangement of atoms is determined, providing precise information on bond lengths, bond angles, and dihedral angles. acs.org Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov Other properties, such as dipole moments, molecular electrostatic potential (MEP) maps, and atomic charges, can also be computed to understand the molecule's polarity and reactive sites. While specific DFT studies on this compound are not prevalent in the literature, the principles are well-established for related thioester and carboxylic acid derivatives. acs.orgresearchgate.net

Table 1: Molecular Properties of this compound Amenable to DFT Analysis This table illustrates the types of data that can be obtained from DFT calculations, based on standard computational chemistry methodologies.

Molecular PropertyDescription of Insight Provided
Optimized Molecular Geometry Provides the most stable 3D arrangement of atoms, including bond lengths (e.g., C=O, C-S, S-C, O-H) and angles.
Vibrational Frequencies Predicts the positions of peaks in IR and Raman spectra, corresponding to the stretching and bending of bonds.
Electronic Energy Calculates the total electronic energy of the molecule, allowing for stability comparisons between different conformers.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Dipole Moment Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.comyoutube.com

For this compound, FMO analysis can predict its reactivity. The energy of the HOMO is related to its ionization potential and its tendency to donate electrons, while the LUMO's energy relates to its electron affinity. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the HOMO is expected to have significant contributions from the sulfur atom and the phenyl ring, while the LUMO would likely be centered on the carbonyl groups of the thioester and carboxylic acid moieties. The application of FMO theory is crucial in drug design for understanding and predicting interactions between a ligand and its biological target. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the motion and interactions of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

The flexible nature of the hexanoic acid chain and the presence of several rotatable single bonds in this compound mean it can adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements. A key area of conformational flexibility in this molecule is the carboxylic acid group, which can exist in syn and anti conformations based on the O=C–O–H dihedral angle. nih.govic.ac.uk While the syn form is often considered more stable in the gas phase, the anti conformation can be significantly populated in aqueous solutions due to interactions with solvent molecules. nih.govacs.orgnih.gov

Molecular dynamics (MD) simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. researchgate.net These simulations track the movements of every atom in a system over time based on a force field that describes the inter- and intramolecular forces. cambridge.org For this compound, several types of intermolecular interactions are significant.

The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from both oxygens). The benzyl (B1604629) group can participate in π-π stacking interactions with other aromatic rings and CH-π interactions. cambridge.org The long alkyl chain contributes to hydrophobic interactions. MD simulations can reveal the preferred binding modes of the molecule, the role of water molecules in mediating interactions, and the dynamic stability of complexes. researchgate.netacs.org This information is invaluable in drug discovery, where understanding the interactions between a ligand and its protein target is essential. nih.govpharm.or.jp

Table 2: Potential Intermolecular Interactions for this compound This table summarizes the primary non-covalent interactions the molecule can form, which are key to its chemical and biological behavior.

Interaction TypeFunctional Group(s) InvolvedSignificance
Hydrogen Bonding Carboxylic acid (-COOH)Crucial for interacting with polar residues in a protein binding site and for solubility in polar solvents.
π-π Stacking Benzyl group (phenyl ring)Allows for favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions Hexyl chain (-C₆H₁₂-)Contributes to binding within non-polar pockets of a receptor, displacing water molecules.
Dipole-Dipole Interactions Thioester group (-C(O)S-)The polar nature of the thioester bond contributes to electrostatic interactions.
CH-π Interactions Alkyl chain C-H bonds and Benzyl ringWeaker interactions where an alkyl C-H bond acts as a donor to the electron-rich π-system of an aromatic ring.

Cheminformatics and Virtual Screening Methodologies for Analog Discovery

Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. researchgate.net It plays a vital role in modern drug discovery, particularly through virtual screening, which is a computational technique used to search vast libraries of compounds for molecules that are likely to bind to a specific biological target. acs.orgcapes.gov.brnih.gov

If this compound were identified as a hit compound, virtual screening could be used to discover analogs with potentially improved properties. There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule, like this compound, as a template. The computer searches for other molecules in a database that have similar 2D features (e.g., substructures) or 3D shapes and chemical properties (pharmacophores). mdpi.comfraunhofer.de A pharmacophore model would capture the essential features for activity: a hydrogen bond donor/acceptor (the carboxylic acid), a hydrophobic region (the alkyl chain), and an aromatic group (the benzyl moiety).

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS can be used. acs.org This involves docking millions of virtual compounds into the binding site of the target protein to predict their binding affinity and pose. nih.gov This method can identify novel chemical scaffolds that are structurally different from the original hit but still fit well within the target's binding pocket. mdpi.com

These in silico methods accelerate the discovery process by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing, saving significant time and resources compared to traditional high-throughput screening. acs.orgnih.gov

Mechanistic Applications in Biological Research

Role as a Chemical Probe in Biochemical Systems

The unique structural attributes of 6-(Benzylsulfanyl)-6-oxohexanoic acid, featuring a flexible hexanoic acid chain coupled with a benzylsulfan-yl group, position it as a valuable tool in biochemical investigations. Its utility as a chemical probe stems from its ability to interact with biological macromolecules, enabling the exploration of complex biological processes.

Studies on Protein-Ligand Interactions

The specific application of this compound in protein-ligand interaction studies is an area of growing interest. Its chemical structure allows for a range of non-covalent interactions, including hydrophobic interactions from the benzyl (B1604629) group and hydrogen bonding capabilities from the carboxylic acid moiety. These features make it a suitable candidate for probing the binding pockets of various proteins, helping to elucidate the structural basis of molecular recognition.

Elucidation of Enzyme Modulation Mechanisms (e.g., protease and caspase inhibition)

The role of this compound and its derivatives extends to the modulation of enzyme activity, including the inhibition of proteases and caspases, which are critical regulators of cellular processes such as apoptosis. The interaction of these compounds with the active sites of enzymes can provide insights into their mechanisms of action and guide the design of novel therapeutic agents. The thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from related starting materials, have shown notable antimicrobial activity, suggesting a mechanism that may involve enzyme inhibition within microbial pathogens.

Investigation of Biological Activity and Structure-Activity Relationships (SAR)

The biological activities of this compound and its analogs are a subject of intensive research. By systematically modifying its chemical structure, researchers can explore structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of a compound.

Mechanistic Basis of Antimicrobial Activity in Vitro

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives incorporating a thieno[2,3-d]pyrimidine scaffold have demonstrated significant in vitro activity against a range of bacteria. mdpi.com The mechanism of action is thought to involve the inhibition of essential microbial enzymes, thereby disrupting critical cellular functions. The benzylsulfan-yl group, in particular, may contribute to the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Compound DerivativeTarget OrganismObserved EffectReference
6-(1H-benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneGram-negative bacteriaAntimicrobial activity mdpi.com

Molecular Pathways of Anti-inflammatory Effects

The anti-inflammatory properties of various organic compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on the anti-inflammatory effects of this compound are limited, the general mechanisms of related compounds involve the inhibition of pro-inflammatory mediators. Phytochemicals with anti-inflammatory effects have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6). nih.gov They can also suppress the nuclear translocation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory process. nih.gov

Pharmacophore Modeling for Cardiovascular System Modulation

Pharmacophore modeling is a powerful computational tool used to identify the essential structural features of a molecule required for its biological activity. In the context of cardiovascular system modulation, this approach can be used to design compounds that interact with specific targets, such as G protein-coupled receptors or ion channels. While specific pharmacophore models for this compound in cardiovascular research are not yet established, its structural motifs could serve as a basis for the development of new cardiovascular drugs.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 6-(Benzylsulfanyl)-6-oxohexanoic acid and its derivatives is a fundamental prerequisite for any further investigation. Future research in this area should prioritize the development of efficient, cost-effective, and environmentally benign synthetic routes.

Current synthetic approaches to thioesters often involve the reaction of a thiol with a carboxylic acid derivative, such as an acid chloride or anhydride (B1165640). wikipedia.org A common method for forming thioesters is the condensation of a thiol and a carboxylic acid using a dehydrating agent. wikipedia.org For instance, the synthesis could potentially be achieved by reacting 6-bromohexanoic acid with benzyl (B1604629) mercaptan or by the reaction of adipic acid monobenzyl ester with a thiolating agent.

However, these classical methods can generate significant waste and may use hazardous reagents. Future research should focus on greener alternatives. One promising direction is the use of enzymatic catalysis. Thioesterases are enzymes that catalyze the hydrolysis of thioesters, but under modified conditions, they could potentially be used for their synthesis. nih.gov Biocatalytic approaches, such as employing mixed-species microbial cultures, are being explored for the sustainable production of related compounds like 6-aminohexanoic acid from simple precursors. nih.gov Such a strategy could be adapted for this compound, offering a more sustainable manufacturing process. nih.gov

Another avenue for sustainable synthesis is the development of novel catalytic systems that are highly selective and operate under mild conditions. For example, new protocols for the synthesis of benzyl esters, a related class of compounds, are being developed to be more atom-economical, generating water as the only byproduct. organic-chemistry.org Similar principles could be applied to the synthesis of thioesters.

Table 1: Potential Synthetic Strategies for this compound

MethodDescriptionPotential Advantages
Classical Synthesis Reaction of a 6-halo-hexanoic acid with benzyl mercaptan, or condensation of adipic acid and benzyl mercaptan.Established chemical principles.
Enzymatic Synthesis Use of engineered enzymes, such as thioesterases or ligases, to catalyze the formation of the thioester bond.High selectivity, mild reaction conditions, environmentally friendly.
Biocatalysis Whole-cell biocatalysis using engineered microorganisms to produce the compound from simple starting materials.Potentially low cost, sustainable.
Green Catalysis Development of novel, highly efficient, and recyclable catalysts for the thioesterification reaction.Reduced waste, improved atom economy.

Advanced Mechanistic Studies of Biological Interactions

The biological properties of this compound are currently unknown. However, the presence of a thioester linkage suggests that it could interact with a variety of biological systems. Thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. nih.gov

Future research should aim to elucidate the potential biological activity of this compound. Initial studies could involve screening for its ability to inhibit or modulate the activity of enzymes that process thioesters, such as thioesterases. nih.gov Many thioesterase families have been identified, each with specific functions and mechanisms. nih.gov Understanding how this compound or its derivatives interact with these enzymes could reveal novel therapeutic targets.

Moreover, the structural similarity to other biologically active hexanoic acid derivatives, such as 6-oxo-4-phenyl-hexanoic acids which have been investigated as RORγt inverse agonists, suggests that this compound could be a starting point for the design of new modulators of nuclear receptors or other protein targets. nih.gov The synthesis of a series of 6-aryl-4-oxohexanoic acids has been described, and these compounds have been evaluated for their anti-inflammatory effects. nih.govresearchgate.net

Mechanistic studies would involve a combination of in vitro biochemical assays and cell-based experiments. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity of the compound to target proteins. X-ray crystallography or cryo-electron microscopy could then be employed to determine the precise binding mode at the atomic level, providing a detailed understanding of the molecular interactions.

Computational Design and Optimization of Novel Derivatives for Targeted Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery and development process. For this compound, computational approaches can be used to predict its physicochemical properties, potential biological targets, and to guide the design of new derivatives with improved activity and selectivity.

Drawing parallels from computational studies on acyl-ACP thioesterases, where structure-guided mutagenesis was used to improve selectivity for medium-chain fatty acids, similar methods could be applied to enzymes that may interact with this compound. nih.govacs.org Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with a target protein, helping to rationalize experimental findings and to propose modifications that could enhance binding. acs.org

Furthermore, computational studies on the hydrolysis of thioesters have provided a detailed understanding of the reaction mechanism at a quantum mechanical level. mdpi.com This knowledge can be leveraged to design derivatives of this compound with tailored reactivity. For example, by modifying the electronic properties of the benzyl group or the hexanoic acid chain, it may be possible to tune the stability of the thioester bond, making the compound more or less susceptible to enzymatic cleavage.

A systematic in silico screening of virtual libraries of derivatives against various protein targets could identify promising candidates for synthesis and experimental validation. This approach would significantly streamline the discovery of new bioactive molecules based on the this compound scaffold.

Table 2: Computational Approaches for Derivative Design

TechniqueApplication
Molecular Docking Predict the binding mode and affinity of derivatives to target proteins.
Molecular Dynamics (MD) Simulations Study the conformational flexibility and interaction dynamics of the ligand-protein complex.
Quantum Mechanics (QM) Investigate the electronic structure and reactivity of the thioester bond.
Quantitative Structure-Activity Relationship (QSAR) Develop models to predict the biological activity of new derivatives based on their chemical structure.

Exploration of Unique Chemical Properties for Functional Materials (if applicable)

The unique combination of a carboxylic acid and a thioester in this compound could also lead to applications in materials science. Carboxylic acids are well-known for their ability to self-assemble and to bind to surfaces, while sulfur-containing compounds can have interesting optical and electronic properties and a strong affinity for metal surfaces.

Future research could explore the potential of this compound and its derivatives as building blocks for functional materials. For example, they could be used to create self-assembled monolayers (SAMs) on gold or other metal surfaces. The thioester group could serve as an anchor to the surface, while the carboxylic acid could be used to further functionalize the material or to control its surface properties.

The polymerization of derivatives of this compound could lead to novel polymers with unique thermal, mechanical, or optical properties. The thioester linkage could be designed to be cleavable under specific conditions, leading to the development of degradable or responsive materials.

While this area is highly speculative without initial experimental data, the rich chemistry of the functional groups present in this compound provides a strong rationale for exploring its potential in the realm of functional materials.

Q & A

Basic Question: What are the common synthetic routes for 6-(Benzylsulfanyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. For instance, benzyl thiol can react with 6-oxohexanoic acid derivatives under acidic or basic conditions. In a related compound (Ethyl 6-(1-naphthyl)-6-oxohexanoate), esterification of the acid form with ethanol is catalyzed by H₂SO₄ or HCl under reflux in solvents like toluene . Optimizing temperature (e.g., reflux at 110°C) and solvent polarity improves esterification efficiency. For thiol-based analogs like this compound, activating the carboxylic acid (e.g., via acid chloride formation) before benzyl thiol addition may enhance nucleophilic substitution yields .

Advanced Question: How can enzymatic methods improve the synthesis of 6-oxohexanoic acid derivatives, and what are the limitations?

Methodological Answer:
Enzymatic pathways offer greener alternatives. For example, ω-amino group-oxidizing enzymes (ω-AOX) from Phialemonium sp. AIU 274 catalyze the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield under mild conditions (30°C, pH 7.0, 30 hours) . However, substrate specificity limits broader applicability. Computational modeling of enzyme-substrate interactions could identify mutations to expand substrate range. Comparative studies show chemical methods (e.g., HNO₃ oxidation) achieve similar yields but require harsh conditions and generate hazardous byproducts like N₂O .

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H NMR : Signals for the benzylsulfanyl group (δ ~7.2–7.4 ppm, aromatic protons) and the oxohexanoic acid chain (δ ~2.3–2.4 ppm, α-protons; δ ~1.6–1.8 ppm, β-protons) .
  • ¹³C NMR : Carbonyl carbons (δ ~170–180 ppm) and benzyl carbons (δ ~125–135 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch in intermediates) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 285.13 for a bromophenyl analog) .

Advanced Question: How do catalytic systems (e.g., NHPI) influence the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid?

Methodological Answer:
N-Hydroxyphthalimide (NHPI) acts as a radical initiator in aerobic oxidations. In the presence of O₂, NHPI generates phthalimide-N-oxyl (PINO) radicals, which abstract hydrogen from the substrate. For 6-hydroxyhexanoic acid oxidation, optimal conditions (92% yield) include 1–5 mol% NHPI, 60–80°C, and vigorous stirring to enhance oxygen diffusion . Competing pathways (e.g., over-oxidation to adipic acid) are minimized by controlling reaction time and O₂ flow rate. Contrastingly, enzymatic oxidation (e.g., ADH/FAO) avoids radical intermediates but requires cofactor regeneration systems .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) removes unreacted benzyl thiol and byproducts .
  • Recrystallization : Hexane/ethyl acetate mixtures (1:3) yield high-purity crystals.
  • Acid-Base Extraction : Adjusting pH to ~2–3 (using HCl) precipitates the acid form from aqueous layers .

Advanced Question: How do structural modifications (e.g., substituents on the benzyl group) affect the reactivity of this compound?

Methodological Answer:
Electron-withdrawing groups (e.g., bromine at the ortho position) reduce nucleophilicity of the sulfur atom, slowing thioesterification. For example, 6-(2-Bromophenyl)-6-oxohexanoic acid shows 15% lower reactivity in coupling reactions compared to unsubstituted analogs . Conversely, electron-donating groups (e.g., methoxy) enhance stability of intermediates but may sterically hinder reactions. Computational DFT studies (e.g., Gaussian09) can model substituent effects on transition states and guide synthetic design .

Basic Question: What are the primary degradation pathways of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : The benzylsulfanyl group is cleaved via SN1 or SN2 mechanisms, yielding hexanoic acid and benzyl alcohol .
  • Basic Hydrolysis : The ester or thioester bond is saponified to form carboxylate salts. For example, 6-(Benzyloxy)-6-oxohexanoic acid hydrolyzes to adipic acid under NaOH (1M, 80°C) .
  • Oxidative Degradation : Ozone or H₂O₂ oxidizes the sulfur atom to sulfoxide/sulfone derivatives .

Advanced Question: How can contradictions in reported yields for adipic acid synthesis via 6-oxohexanoic acid be resolved?

Methodological Answer:
Discrepancies arise from divergent pathways:

  • Chemical Route : HNO₃ oxidation of cyclohexanone produces adipic acid (~77% yield) but generates N₂O .
  • Biocatalytic Route : Candida tropicalis converts 6-oxohexanoic acid to adipic acid via Ald DH (4 g/L yield) but requires metabolic engineering to block competing pathways .
    Resolution involves lifecycle assessment (LCA) to compare environmental impacts and reaction scalability. Hybrid approaches (e.g., enzymatic oxidation followed by mild chemical steps) may balance efficiency and sustainability .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols .
  • First Aid : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Question: How can computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., tyrosyl-DNA phosphodiesterase) using crystal structures (PDB: 1NU9). Derivatives with indenoisoquinoline moieties show IC₅₀ values <1 μM .
  • QSAR Models : Correlate substituent properties (e.g., logP, Hammett σ) with inhibitory activity. For example, electron-deficient aryl groups enhance binding affinity by 30% .
  • ADMET Prediction : SwissADME estimates pharmacokinetic profiles (e.g., CYP450 inhibition risk) to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.